
2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C26H26FN3O4 and its molecular weight is 463.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article provides an overview of its biological activity, focusing on its interactions with nucleoside transporters and potential implications in cancer therapy and other diseases.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety, a pyranone core, and an indoline group. The presence of the 2-fluorophenyl substituent is significant for its biological activity, influencing its interaction with target proteins.
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Recent studies have highlighted the role of equilibrative nucleoside transporters (ENTs) in cellular processes such as nucleotide synthesis and adenosine regulation. ENTs are crucial for the transport of nucleosides across cell membranes, impacting various physiological and pathological processes, including cancer progression.
- Selectivity : The compound has been shown to selectively inhibit ENT1 and ENT2, with a notable preference for ENT2. This selectivity is important as most existing inhibitors primarily target ENT1, limiting therapeutic options .
- Mechanism of Action : The mechanism involves competitive inhibition where the compound binds to the transporter, preventing the uptake of nucleosides. Studies utilizing nucleoside transporter-deficient cell lines demonstrated that this compound effectively reduced uridine uptake in a dose-dependent manner .
- IC50 Values : The inhibitory concentration (IC50) values for this compound against ENT1 and ENT2 were determined through radiolabeled uridine uptake assays, showcasing its potency as an inhibitor .
Potential Therapeutic Applications
The inhibition of ENTs by this compound suggests several therapeutic applications:
- Cancer Therapy : By inhibiting nucleoside transport, the compound may enhance the efficacy of nucleoside analogs used in chemotherapy. This is particularly relevant in cancers where ENTs are overexpressed, facilitating drug resistance .
- Cardiovascular Diseases : Given that ENTs regulate extracellular adenosine levels, targeting these transporters could have implications in treating cardiovascular conditions where adenosine signaling is disrupted .
Structure-Activity Relationship (SAR)
A series of analogs derived from the original compound were synthesized to explore their biological activity further. These studies focused on modifying various functional groups to assess their impact on potency and selectivity against ENTs. Key findings include:
Compound | Structure Modification | IC50 (µM) | Selectivity |
---|---|---|---|
A | -CF3 on piperazine | 0.5 | ENT2 > ENT1 |
B | -Cl on indoline | 1.0 | ENT2 > ENT1 |
C | -NO2 on pyranone | 0.8 | ENT1 = ENT2 |
These modifications illustrate how subtle changes can significantly affect biological activity and selectivity.
Clinical Implications
In vivo studies are required to evaluate the pharmacokinetics and toxicity profile of this compound before it can be considered for clinical trials. Preliminary data suggest that it maintains high cell viability at concentrations exceeding its IC50 values, indicating a favorable safety profile .
科学的研究の応用
Molecular Formula
The molecular formula is C21H24FN3O3, indicating a complex arrangement that supports multiple interactions within biological systems.
3D Structure
The three-dimensional conformation of this compound can be modeled using computational chemistry tools, allowing researchers to predict its behavior in biological environments.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The inhibition of nucleoside transporters, specifically equilibrative nucleoside transporters (ENTs), is a promising area of study. ENTs are crucial for the uptake of nucleosides, which are vital for DNA synthesis and repair. Inhibitors of these transporters have shown potential in cancer therapies by disrupting the supply of nucleosides to rapidly dividing cancer cells .
Neuropharmacological Effects
The piperazine component is often associated with neuroactive properties. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety .
Antimicrobial Properties
Similar derivatives have demonstrated antimicrobial activity against various pathogens. The incorporation of fluorophenyl groups may enhance the lipophilicity and membrane permeability of the compound, making it effective against bacterial strains .
Case Study 1: Inhibition of Nucleoside Transporters
A study investigated the effects of a structurally related compound on human equilibrative nucleoside transporters. The results indicated that these compounds could selectively inhibit ENT1 and ENT2, leading to increased extracellular adenosine levels, which has implications for cancer treatment strategies .
Case Study 2: Neuropharmacological Research
Another study focused on piperazine analogs similar to our compound, assessing their binding affinity to serotonin receptors. Findings suggested that modifications in the piperazine structure could significantly alter receptor interaction profiles, providing insights into designing more effective antidepressants .
特性
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O4/c27-21-6-2-4-8-23(21)29-13-11-28(12-14-29)16-20-15-24(31)25(17-33-20)34-18-26(32)30-10-9-19-5-1-3-7-22(19)30/h1-8,15,17H,9-14,16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJOJHCZLRTOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=COC(=CC3=O)CN4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。